4,6-O-Benzylidene-D-glucal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

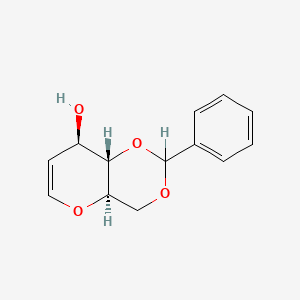

4,6-O-Benzylidene-D-glucal is an important organic compound widely used in the synthesis of oligosaccharides. It is a derivative of D-glucose, where the hydroxyl groups at positions 4 and 6 are protected by a benzylidene group. This compound is known for its high reactivity and versatility in various chemical transformations, making it a valuable building block in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,6-O-Benzylidene-D-glucal can be synthesized through several methods. One common method involves the acetylation of D-glucose using acetic anhydride and pyridine to yield 4,6-O-acetyl-D-glucal. Subsequently, benzaldehyde is added to the reaction mixture to form the benzylidene derivative . Another method involves the reaction between D-glucose and benzaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction typically takes around 12-24 hours to complete, and the final product is obtained through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-O-Benzylidene-D-glucal undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Medicinal Applications

Antitumor Activity

4,6-O-Benzylidene-D-glucal has demonstrated notable antitumor properties. Clinical studies have shown that it can induce complete responses in patients with various types of cancer, including lung and gastric cancers. In a trial involving 24 patients, 41.7% exhibited significant tumor responses, with two complete responses noted . The compound was administered intravenously at a dosage of 1.2 g twice daily without any observed toxic effects on surrounding tissues.

Mechanism of Action

The antitumor activity is believed to be linked to its ability to inhibit protein synthesis and cell cycle progression in cancer cells. Studies have indicated that the compound's effects are comparable to those of benzaldehyde but without the latter's cytotoxicity during metaphase . The inhibition of protein synthesis was quantitatively measured, reinforcing its potential as a therapeutic agent.

Synthesis and Chemical Reactions

Synthesis Methods

this compound can be synthesized through various methods, including the reaction of D-glucose with benzaldehyde under acidic conditions. This method is favored for its simplicity and high yield . The synthesis can also involve selective acetylation techniques to isolate different derivatives effectively .

Glycosylation Reactions

This compound serves as a glycosyl donor in glycosylation reactions. Recent studies have elucidated its role in forming glycosyl cations, which are crucial intermediates in carbohydrate chemistry. The presence of the benzylidene group enhances the stability of these intermediates, facilitating stereoselective glycosylation processes .

Material Science Applications

Self-Assembling Properties

Recent research has explored the self-assembling properties of derivatives of this compound for use in creating low molecular weight gelators (LMWGs). These gelators can form reversible supramolecular gels, which have potential applications in drug delivery systems. For instance, certain derivatives were found to effectively encapsulate drugs like naproxen, allowing for controlled release in aqueous solutions .

Table 1: Summary of Clinical Responses to this compound

| Cancer Type | Number of Cases | Complete Response | Partial Response | Total Response Rate |

|---|---|---|---|---|

| Primary Lung Cancer | 11 | 1 | - | - |

| Metastatic Lung Cancer | 4 | - | - | - |

| Gastric Cancer | 5 | 1 | - | - |

| Other Cancers | 4 | - | - | - |

| Total | 24 | 2 | 8 | 41.7% |

Table 2: Synthesis Methods for this compound

| Method Description | Yield (%) | Conditions |

|---|---|---|

| Reaction with D-glucose and benzaldehyde under acid catalysis | High | Organic solvent or solvent-free |

| Selective acetylation with lipase PS | Moderate | Enzymatic conditions |

| Glycosylation using glycosyl cations | Variable | Varies with nucleophile used |

Mécanisme D'action

The mechanism of action of 4,6-O-Benzylidene-D-glucal involves its reactivity as a glycosyl donor. The benzylidene group provides protection to the hydroxyl groups, allowing selective reactions at other positions. The compound can participate in glycosylation reactions, forming glycosidic bonds with other molecules. This reactivity is crucial for its role in the synthesis of oligosaccharides and other complex carbohydrates .

Comparaison Avec Des Composés Similaires

- 4,6-O-Benzylidene-D-mannose

- 4,6-O-Benzylidene-D-galactose

- 4,6-O-Benzylidene-D-xylose

Comparison: 4,6-O-Benzylidene-D-glucal is unique due to its specific reactivity and the protection provided by the benzylidene group. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in glycosylation reactions. The presence of the benzylidene group at positions 4 and 6 allows for selective functionalization at other positions, making it a versatile intermediate in organic synthesis .

Propriétés

Numéro CAS |

14125-70-3 |

|---|---|

Formule moléculaire |

C13H14O4 |

Poids moléculaire |

234.25 g/mol |

Nom IUPAC |

(2S,4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |

InChI |

InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13+/m1/s1 |

Clé InChI |

XMDUTBYCCVWPLD-NDBYEHHHSA-N |

SMILES |

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |

SMILES isomérique |

C1[C@@H]2[C@H]([C@@H](C=CO2)O)O[C@H](O1)C3=CC=CC=C3 |

SMILES canonique |

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |

Origine du produit |

United States |

Q1: What is the significance of the 4,6-O-benzylidene protecting group in reactions involving D-glucal derivatives?

A: The 4,6-O-benzylidene group plays a crucial role in influencing the stereoselectivity of reactions involving D-glucal derivatives. For instance, chlorination of 3-O-acetyl- and 3-deoxy-4,6-O-benzylidene-D-glucal occurs predominantly from the β-side, leading to the selective formation of β-D-manno and β-D-arabino adducts, respectively []. This contrasts with the results observed with peracetylated or perbenzylated D-glucal derivatives, highlighting the significant influence of the 4,6-O-benzylidene group on reaction outcomes.

Q2: How can 4,6-O-benzylidene-D-glucal be synthesized?

A: this compound can be prepared by reacting D-glucal with benzaldehyde []. This straightforward method highlights the accessibility of this important carbohydrate derivative for further synthetic applications.

Q3: Can this compound undergo epimerization, and if so, what catalysts are effective?

A: Yes, this compound can undergo epimerization at the allylic alcohol position. Cyclopentadienylruthenium catalysts, such as catalyst 1, have been shown to effectively mediate this epimerization in toluene, establishing an equilibrium with the corresponding D-allal epimer []. This epimerization strategy holds promise for developing new synthetic routes to various carbohydrate derivatives.

Q4: What are the potential applications of this compound in the synthesis of complex molecules?

A: this compound serves as a versatile building block in carbohydrate chemistry. It can be employed in various reactions, including additions to the double bond and modifications at the C-3 position. For instance, the chromous chloride-promoted addition of N-chloroamides to 3-O-acetyl-4,6-O-benzylidene-D-glucal, followed by solvolysis, provides a route to 2-amino-glucopyranosides []. This example illustrates the potential of this derivative in synthesizing biologically relevant aminosugars.

Q5: What structural information about a this compound derivative is revealed by X-ray crystallography?

A: X-ray crystallography of 1-O-benzoyl-4,6-O-benzylidene-2-deoxy-3-O-methyl-α-D-arabino-hexopyranose, a derivative of this compound, confirmed its structure and provided detailed insights into its three-dimensional conformation []. This information is valuable for understanding the reactivity and potential biological activities of such carbohydrate derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.